molecular formula C11H8N4OS B1530904 3-mercapto-5-phenyl[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one CAS No. 110974-01-1

3-mercapto-5-phenyl[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one

Cat. No. B1530904
M. Wt: 244.27 g/mol
InChI Key: UDCHCLDEGXFUCM-UHFFFAOYSA-N
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Description

Triazoles and their derivatives are found to possess diverse applications in the field of medicine and industry . They have been incorporated into a wide variety of therapeutically interesting drug candidates including anti-inflammatory, analgesic antimicrobial agents, and antimycotic ones .


Synthesis Analysis

A series of novel 1,2,4-triazole derivatives have been synthesized as novel antimicrobial agents starting from different 4-substituted benzoic acids . The chemical structures of these newly synthesized compounds were elucidated by Fourier transform infrared spectroscopy (FTIR), 1 H NMR, 13 C NMR, FAB + -MS spectral data, and elemental analysis .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as Fourier transform infrared spectroscopy (FTIR), 1 H NMR, 13 C NMR, FAB + -MS spectral data, and elemental analysis .


Chemical Reactions Analysis

The synthesis of similar compounds often involves reactions with hydrazonoyl halides . For example, the reaction of hydrazonoyl halides with 2- (1- (4- (1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded 2- (4- (1- (2- (4- (2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione .

Scientific Research Applications

Microwave-Assisted Synthesis

One study describes an efficient microwave-assisted method for synthesizing 7-amino-3-(substituted phenyl)-5-(substituted phenyl)-[1,2,4]triazolo[4,3a]pyrimidine-6-carbonitrile derivatives from related compounds. This approach offers a quick and high-yield protocol, with one derivative showing promise as an anticonvulsant agent (Divate & Dhongade-Desai, 2014).

Antimicrobial Activity

Another segment of research focuses on the antimicrobial potential of derivatives of the compound. For instance, a study synthesized novel quinoline, chromene, pyrazole derivatives bearing the triazolopyrimidine moiety, including 7-amino-3-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one, and evaluated them for antimicrobial activity. Some derivatives were identified as promising antimicrobial agents (Abu‐Hashem & Gouda, 2017).

Herbicidal Activity

Research into the herbicidal activity of related compounds synthesized from amino-3-mercapto-1,2,4-triazole, leading to the creation of substituted 1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamides, also highlights the diverse potential applications of this chemical scaffold. The structures and herbicidal activities of these compounds were thoroughly evaluated (Shen De-long, 2005).

Synthesis and Chemical Properties

Several studies have been conducted on the synthesis, characterization, and reactivity of various derivatives of 3-mercapto-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one. These works explore different synthetic pathways, including the use of microwave assistance, to develop compounds with potential biological activities and applications in creating new materials with unique properties (Gomha, 2009).

Future Directions

The future directions for research on “3-mercapto-5-phenyl[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one” could include further exploration of its potential therapeutic applications, given the diverse biological activities of similar compounds . Additionally, more studies could be conducted to fully elucidate its physical and chemical properties, as well as its safety profile.

properties

IUPAC Name

5-phenyl-3-sulfanylidene-2,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4OS/c16-9-6-8(7-4-2-1-3-5-7)15-10(12-9)13-14-11(15)17/h1-6H,(H,14,17)(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCHCLDEGXFUCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC3=NNC(=S)N23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-mercapto-5-phenyl[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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